Fmoc-L-Tyr(CH2-Chx)-OH
Description
Contextualization within Modified Amino Acid Building Blocks
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation. Current time information in Bangalore, IN. Modified amino acid building blocks, like Fmoc-L-Tyr(CH2-Chx)-OH, allow for the precise engineering of peptide secondary structures and can enhance their therapeutic potential. Current time information in Bangalore, IN.iris-biotech.deresearchgate.net These building blocks can be seamlessly incorporated into peptide chains using standard synthetic protocols, offering a versatile approach to creating novel biomolecules. nih.gov
The defining feature of this compound is the cyclohexylmethyl group attached to the tyrosine side chain. This bulky, hydrophobic moiety is specifically designed to fill hydrophobic pockets in target proteins, thereby enhancing binding affinity and specificity. iris-biotech.deiris-biotech.denih.gov
Significance of Tyrosine Derivatives in Peptide Synthesis and Functional Modulation
Tyrosine, with its phenolic side chain, is a versatile amino acid that plays a critical role in various biological processes. nih.gov Derivatives of tyrosine are of particular interest in peptide science as they can be used to probe structure-activity relationships and to develop peptides with novel functions. nih.govresearchgate.net The modification of the tyrosine side chain can influence a peptide's conformation, charge transport properties, and ability to participate in molecular interactions. nih.govpeptide.com
The cyclohexylmethyl modification in this compound is a prime example of how derivatization can lead to significant functional enhancements. Research has demonstrated its utility in designing potent inhibitors for various biological targets.
Detailed Research Findings for this compound
| Research Area | Key Finding | Reference Application |
|---|---|---|
| HIV-1 Entry Inhibition | The cyclohexylmethyl group fills a hydrophobic cavity on the HIV-1 surface glycoprotein (B1211001) gp120, stabilizing the CD4-bound conformation and neutralizing viral entry. | Design of miniCD4 proteins as HIV-1 entry inhibitors. iris-biotech.deiris-biotech.denih.gov |
| Histone Demethylase Inhibition | The bulky side chain occupies a subpocket at the active site of JMJD2 histone demethylases, leading to selective inhibition. | Development of selective inhibitors for epigenetic targets. iris-biotech.deiris-biotech.de |
Fundamental Principles of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Synthetic Methodologies
The synthesis of peptides incorporating modified amino acids like this compound is predominantly achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the amino acid. uni-tuebingen.deub.edu
A key advantage of Fmoc chemistry is its reliance on a base-labile protecting group, which allows for milder deprotection conditions compared to the acid-labile Boc (tert-butyloxycarbonyl) group. nih.govuni-tuebingen.de This "orthogonal" protection strategy is particularly beneficial when synthesizing peptides containing sensitive modifications that are unstable under harsh acidic conditions. nih.gov The Fmoc group is typically removed using a secondary amine base, such as piperidine, in a β-elimination reaction. ub.edu This process is highly efficient and allows for the stepwise assembly of complex peptide chains on a solid support. nih.gov
The synthesis of N-(9-fluorenylmethoxycarbonyl)-O-(cyclohexylmethyl)-L-tyrosine itself has been described in the literature, providing a clear pathway for its preparation and subsequent use in peptide synthesis. nih.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 960360-37-6 | iris-biotech.de |
| Molecular Formula | C₃₁H₃₃NO₅ | iris-biotech.de |
| Molecular Weight | 499.61 g/mol | iris-biotech.de |
| Melting Point | 136-137 °C | nih.gov |
| Rf Value (DCM/AcOH: 99/1) | 0.47 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(cyclohexylmethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-17,22,28-29H,1-3,8-9,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLBSANSSJLZIF-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization Strategies of Fmoc L Tyr Ch2 Chx Oh
Methodologies for O-Cyclohexylmethylation of L-Tyrosine Residues
The initial and crucial step in the synthesis of Fmoc-L-Tyr(CH2-Chx)-OH is the selective alkylation of the phenolic hydroxyl group of L-tyrosine with a cyclohexylmethyl moiety. This transformation is typically achieved through a Williamson ether synthesis.
The process generally involves the deprotonation of the phenolic hydroxyl group of a suitably protected or unprotected L-tyrosine precursor to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic cyclohexylmethyl source, most commonly cyclohexylmethyl bromide or a related halide.
A common approach involves dissolving L-tyrosine in a basic solution, such as aqueous sodium hydroxide, and then adding the alkylating agent in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The reaction mixture is typically heated to facilitate the nucleophilic substitution. The choice of starting material can vary. While L-tyrosine itself can be used, this may lead to side reactions such as alkylation of the amino and carboxyl groups. To circumvent this, a multi-step sequence is often employed, starting with the protection of the amino and carboxyl groups of L-tyrosine. For instance, a synthetic route can begin with the esterification of the carboxylic acid and protection of the amino group, followed by the etherification of the phenolic hydroxyl, and concluding with the deprotection of the ester and protection of the amine with the Fmoc group. google.com
Another strategy involves the use of a copper(II) complex of L-tyrosine. The formation of the copper complex temporarily protects the α-amino and carboxyl groups, allowing for selective benzylation (and by extension, cyclohexylmethylation) of the phenolic hydroxyl group under alkaline conditions. mdpi.com
The key reagents for this step are summarized in the table below.
| Role | Reagent | Function |
| Starting Material | L-Tyrosine or protected derivatives | Provides the core amino acid structure |
| Alkylating Agent | Cyclohexylmethyl bromide | Introduces the cyclohexylmethyl group |
| Base | Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) | Deprotonates the phenolic hydroxyl group |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction |
Incorporation of the Nα-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
Following the successful O-alkylation of the tyrosine side chain, the next step is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile protecting groups often used for side chains in solid-phase peptide synthesis (SPPS). numberanalytics.compeptide.com
The standard procedure for introducing the Fmoc group is the Schotten-Baumann reaction. This involves reacting the O-cyclohexylmethyl-L-tyrosine with an Fmoc-donating reagent in the presence of a base. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and reduced tendency to cause the formation of oligopeptide impurities during the protection of amino acids. total-synthesis.com
The reaction is typically carried out in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, or in an anhydrous organic solvent like dichloromethane (B109758) with a base such as pyridine. total-synthesis.com The base neutralizes the acid (HCl or N-hydroxysuccinimide) generated during the reaction, driving the equilibrium towards the formation of the desired N-Fmoc protected product.
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity is paramount, especially since Fmoc-amino acids are often used in the stepwise and demanding process of solid-phase peptide synthesis, where impurities can lead to failed syntheses and difficult purification of the final peptide. sigmaaldrich.com
Optimization of O-Cyclohexylmethylation: To maximize the yield of O-cyclohexylmethyl-L-tyrosine, several parameters must be carefully controlled. The choice of base, solvent, temperature, and reaction time are all critical. Using a strong base like NaOH in a polar aprotic solvent like DMSO can effectively promote the reaction. google.com However, this can also increase the risk of side reactions. To minimize the formation of the ester of O-alkyltyrosine, which arises from di-O-alkylation, the reaction can be performed with a slight excess of tyrosine. Alternatively, any ester byproduct can be saponified with a dilute base before the final product is isolated. google.com
Optimization of Nα-Fmoc Protection: For the Fmoc protection step, careful optimization of reaction conditions is necessary to maximize yield and minimize side reactions. numberanalytics.com Key parameters include the pH, temperature, and choice of solvent. For example, a study on the green synthesis of Fmoc-amino acids identified optimal conditions using a phosphate (B84403) buffer and ethanol. johnshopkins.edu The pH is particularly important, as highly basic conditions can lead to premature deprotection of the newly formed Fmoc group or other undesirable side reactions. cam.ac.uk The purity of the final Fmoc-amino acid is critical, with specifications for high-quality reagents often requiring ≥99% HPLC purity and ≥99.8% enantiomeric purity. sigmaaldrich.com
The following table presents a conceptual summary of parameters to optimize for the synthesis.
| Step | Parameter | Condition | Rationale |
| O-Alkylation | Stoichiometry | Slight excess of L-tyrosine | Minimizes di-alkylation and ester formation google.com |
| Base Concentration | Controlled addition | Avoids side reactions on the α-amino and carboxyl groups | |
| Temperature | 70-80 °C | Increases reaction rate google.com | |
| N-Fmoc Protection | Fmoc Reagent | Fmoc-OSu | Higher stability and purity of product total-synthesis.com |
| pH | Mildly basic (e.g., pH 9) | Ensures amine nucleophilicity while minimizing side reactions cam.ac.uk | |
| Purification | Recrystallization/Chromatography | Removes unreacted starting materials and byproducts to achieve high purity rsc.org |
Stereochemical Integrity and Control during Synthesis of the Derivative
A fundamental requirement in the synthesis of amino acid derivatives for peptide synthesis is the preservation of the stereochemical integrity of the α-carbon. For this compound, it is essential that the L-configuration is maintained throughout the synthetic sequence, as racemization would lead to diastereomeric impurities in the final peptide, complicating purification and potentially altering biological activity. bibliomed.org
The O-alkylation step, occurring at the phenolic hydroxyl group, is remote from the chiral center and generally does not pose a significant risk of racemization under standard Williamson ether synthesis conditions.
The Nα-Fmoc protection step, however, requires more careful control. The presence of a base during this step can potentially lead to epimerization at the α-carbon through the abstraction of the α-proton to form a carbanion intermediate. mdpi.com However, numerous studies have shown that by using mild bases (e.g., sodium bicarbonate) and carefully controlled reaction conditions (e.g., temperature and pH), the Fmoc group can be introduced with minimal to no racemization. researchgate.netnih.gov The use of Fmoc-OSu under optimized conditions is well-established for maintaining the chiral integrity of amino acids. nih.gov Chiral HPLC is a standard analytical technique used to confirm the enantiomeric purity of the final product, ensuring that the enantiomeric excess (e.e.) is typically greater than 99%. nih.govnih.gov
The table below highlights factors crucial for maintaining stereochemical integrity.
| Synthetic Step | Key Factor for Stereochemical Control | Method of Verification | Expected Outcome |
| O-Alkylation | Reaction at the side chain, distant from the chiral center | Polarimetry, Chiral HPLC of the intermediate | Retention of L-configuration |
| N-Fmoc Protection | Use of mild basic conditions (e.g., NaHCO3) | Chiral HPLC analysis of the final product | >99% enantiomeric excess (e.e.) nih.govnih.gov |
| Controlled temperature and reaction time | Comparison with chiral standards | Negligible racemization researchgate.net |
Application in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-L-Tyr(CH₂-Chx)-OH into Fmoc-SPPS Protocols
The integration of Fmoc-L-Tyr(CH₂-Chx)-OH into standard Fmoc-SPPS workflows is generally straightforward, but requires consideration of the steric bulk presented by the cyclohexylmethyl side-chain group. This bulk can influence the efficiency of the acylation reaction, necessitating carefully optimized coupling conditions to ensure complete incorporation into the growing peptide chain.
The selection of an appropriate coupling reagent is critical for achieving high efficiency when incorporating sterically demanding amino acids like Fmoc-L-Tyr(CH₂-Chx)-OH. While standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can be used, often in conjunction with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, more potent activating agents are frequently recommended to overcome steric hindrance bachem.compeptide.commerckmillipore.com.
Uronium/aminium salt-based reagents are particularly effective. Reagents such as HBTU, TBTU, and HATU have become popular in SPPS due to their high reactivity and the rapid coupling times they facilitate peptide.comchempep.com. For especially bulky amino acids, HATU is often the reagent of choice due to its superior activation capabilities, which can drive the coupling reaction to completion where other reagents might fail chempep.com. The choice of base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is also a key parameter that can influence the reaction rate and potential side reactions chempep.com.
Below is a table summarizing common coupling reagents and conditions suitable for incorporating Fmoc-L-Tyr(CH₂-Chx)-OH.
| Coupling Reagent | Additive | Base | Typical Conditions | Key Considerations |
| DIC | HOBt or Oxyma Pure | DIPEA or Collidine | 3-5 equivalents of amino acid and reagents in DMF or NMP; reaction time of 2-4 hours. | A cost-effective method; the resulting diisopropylurea is soluble, which is advantageous for SPPS bachem.com. |
| HBTU / TBTU | None (contains HOBt moiety) | DIPEA or NMM | 3-5 equivalents in DMF; pre-activation of 3-8 minutes before adding to the resin chempep.com. | Highly efficient and fast; requires a base for activation bachem.com. Pre-activation is necessary to avoid guanidinylation of the free amine on the resin chempep.com. |
| HATU | None (contains HOAt moiety) | DIPEA or Collidine | 3-5 equivalents in DMF or NMP; short pre-activation time. | Considered one of the most powerful reagents for difficult couplings, including sterically hindered residues chempep.comresearchgate.net. |
| PyBOP | None | DIPEA or NMM | 3-5 equivalents in DMF. | A phosphonium-based reagent that is also highly effective for bulky amino acids chempep.com. Does not cause guanidinylation side reactions bachem.com. |
This table is interactive and can be sorted by column.
While specific kinetic studies for Fmoc-L-Tyr(CH₂-Chx)-OH are not extensively published, the principles for optimizing the coupling of sterically hindered amino acids are well-established. The bulky O-cyclohexylmethyl group can slow down the rate of acylation compared to less hindered amino acids like Fmoc-Ala-OH or even Fmoc-Tyr(tBu)-OH. Consequently, reaction monitoring and optimization are crucial to prevent deletion sequences in the final peptide.
Optimization strategies focus on several key parameters to maximize coupling yield:
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-6 hours or even overnight) can compensate for the slower reaction rate.
Double Coupling: If monitoring indicates incomplete coupling after a standard reaction time, a second coupling with fresh reagents is a common and effective strategy to ensure the reaction goes to completion chempep.com.
Higher Reagent Concentration: Increasing the concentration of the activated amino acid can help drive the reaction equilibrium towards the coupled product.
Choice of Solvent: The use of solvents with optimal swelling properties for the solid support, such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), is essential for ensuring reagent accessibility to the reactive sites.
The following table outlines factors that can be adjusted to optimize coupling efficiency.
| Parameter | Standard Condition | Optimized Condition for Hindered Residues | Rationale |
| Reagent | TBTU / HBTU | HATU / PyBOP | More potent activator overcomes steric barrier and accelerates the reaction rate chempep.com. |
| Reaction Time | 1-2 hours | 2-6 hours or double coupling | Provides more time for the sterically hindered components to react completely. |
| Temperature | Room Temperature | 30-40 °C | Gently heating can increase reaction kinetics, but must be used cautiously to avoid side reactions. |
| Solvent | DMF | NMP | NMP can sometimes offer superior solvation and resin-swelling properties, improving reaction efficiency. |
This table is interactive and can be sorted by column.
Role of the O-Cyclohexylmethyl Side-Chain Protecting Group in SPPS
The O-cyclohexylmethyl group was specifically designed to impart certain properties beneficial for both the synthesis process and the final peptide's function. Its chemical stability and physical characteristics play a significant role throughout the synthesis.
A fundamental principle of modern SPPS is the use of an orthogonal protection scheme, which allows for the selective removal of one type of protecting group in the presence of others iris-biotech.depeptide.combiosynth.compeptide.com. The Fmoc/tBu strategy is a prime example of such a system peptide.comaltabioscience.com.
The O-cyclohexylmethyl group fits seamlessly into this orthogonal scheme.
Stability to Base: The ether linkage of the O-cyclohexylmethyl group is completely stable to the mild basic conditions (typically 20% piperidine in DMF) used for the repetitive cleavage of the Nα-Fmoc group altabioscience.comnih.gov. This ensures the side-chain protection remains intact throughout the peptide elongation process.
Lability to Acid: The group is designed to be cleaved under strongly acidic conditions, typically during the final deprotection and cleavage of the peptide from the resin. This is accomplished using a cleavage cocktail containing a high concentration of Trifluoroacetic Acid (TFA), similar to other common acid-labile protecting groups like tert-butyl (tBu) and trityl (Trt) iris-biotech.deiris-biotech.de.
This compatibility makes Fmoc-L-Tyr(CH₂-Chx)-OH fully orthogonal to the Nα-Fmoc group and compatible with the suite of standard acid-labile side-chain protecting groups used for other amino acids (e.g., Boc for Lysine (B10760008), tBu for Aspartic Acid, Trt for Cysteine) iris-biotech.denih.gov.
The chemical robustness of the O-cyclohexylmethyl protecting group is a key advantage during the repetitive cycles of SPPS. Each cycle involves a deprotection step with a secondary amine base (piperidine) and a coupling step peptide.compeptide.com. The cyclohexylmethyl ether is highly resistant to these conditions, preventing premature side-chain deprotection. This stability minimizes the risk of side reactions that could otherwise occur on an unprotected tyrosine hydroxyl group, such as O-acylation during subsequent coupling steps. The stability of the protecting group throughout the synthesis is crucial for achieving high purity of the target peptide, especially in the synthesis of long or complex sequences nih.gov.
The O-cyclohexylmethyl group imparts significant hydrophobicity and steric bulk to the tyrosine side-chain. These properties can influence the SPPS process itself.
Hydrophobicity: The increased hydrophobicity of the protected residue can, in some cases, contribute to aggregation of the growing peptide chain on the solid support. This can lead to poor solvation of the peptide-resin, resulting in incomplete deprotection and coupling steps. This phenomenon is sequence-dependent and can often be mitigated by altering solvents (e.g., using NMP) or incorporating "difficult sequence" protocols.
Steric Hindrance: As discussed previously, the steric bulk of the cyclohexylmethyl group directly impacts the kinetics of the coupling reaction, necessitating more forceful activation conditions or longer reaction times to achieve complete incorporation chempep.com. Similarly, the Nα-Fmoc deprotection step might be slightly slower due to steric hindrance around the N-terminus, although this is generally less of a concern than the coupling efficiency. The primary role of this bulky group, however, is often a deliberate design choice to create specific steric interactions within the final peptide structure or with its biological target iris-biotech.de.
Deprotection Strategies for Fmoc and O-Cyclohexylmethyl Groups in SPPS
The successful synthesis of peptides using Fmoc-L-Tyr(CH2-Chx)-OH in Solid-Phase Peptide Synthesis (SPPS) relies on a carefully orchestrated series of protection and deprotection steps. The orthogonal nature of the Nα-Fmoc group and the O-Cyclohexylmethyl side-chain protection is central to this strategy. biosynth.com The base-labile Fmoc group is removed at each cycle of amino acid addition, while the acid-labile O-Cyclohexylmethyl group remains intact until the final global deprotection step. biosynth.com
Selective Removal of the Nα-Fmoc Group
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical step that is repeated throughout the peptide chain elongation process. nih.govacsgcipr.org Incomplete removal results in deletion sequences, negatively impacting the purity and yield of the final peptide. nih.gov
The cleavage of the Fmoc group proceeds via a base-mediated β-elimination (E1cB) mechanism. nih.govacs.org The process is initiated by the abstraction of the acidic proton located on the C9 carbon of the fluorene ring system by a base, typically a secondary amine like piperidine. nih.govresearchgate.netspringernature.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety. researchgate.netspringernature.com
The initial proton abstraction is followed by a β-elimination reaction that liberates the free Nα-amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). nih.govscielo.org.mxchempep.com The complete reaction is driven to completion because the secondary amine used for deprotection also serves to trap, or "scavenge," the DBF intermediate, forming a stable adduct. nih.govacs.orgresearchgate.net While primary and, more slowly, tertiary amines can also remove the Fmoc group, cyclic secondary amines are generally preferred due to their high nucleophilicity and efficiency in scavenging the DBF byproduct. nih.govresearchgate.netspringernature.com
The efficiency of Fmoc group removal is highly dependent on the choice of base and solvent system. The ideal system ensures complete deprotection in a short time frame without causing side reactions.
Reagents: Piperidine is the most widely used base for Fmoc deprotection, typically in a 20% (v/v) solution with N,N-dimethylformamide (DMF). nih.govresearchgate.netiris-biotech.de However, various other bases and concentrations have been explored to optimize the process, mitigate side reactions like aspartimide formation, or comply with regulations restricting piperidine use. nih.goviris-biotech.deresearchgate.net Alternatives include 4-methylpiperidine, which is comparable in efficiency to piperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govscielo.org.mxiris-biotech.depeptide.com The role of the base is twofold: to initiate the deprotection via proton abstraction and to effectively scavenge the resulting DBF. acs.org
| Base | Typical Concentration | Key Characteristics |
|---|---|---|
| Piperidine | 20% in DMF | Gold standard; highly efficient deprotection and DBF scavenging. nih.govacs.orgscielo.org.mx May promote aspartimide formation in sensitive sequences. nih.govresearchgate.net |
| 4-Methylpiperidine | 20% in DMF | Offers efficiency comparable to piperidine. scielo.org.mxiris-biotech.de Not a controlled substance, simplifying procurement and handling. iris-biotech.de |
| Piperazine | 10% w/v in DMF/ethanol | An effective alternative, though sometimes less efficient at shorter deprotection times compared to piperidine. nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF | A non-nucleophilic base that removes the Fmoc group very rapidly. peptide.com Often used with a nucleophilic scavenger like piperidine to trap DBF. peptide.com |
| Pyrrolidine | 20% in DMF | An effective base and DBF scavenger, enabling the use of less polar, "greener" solvents. acs.org |
Solvent Systems: Fmoc removal is significantly faster in polar, electron-donating solvents such as DMF or N-methylpyrrolidone (NMP) when compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govresearchgate.netspringernature.com The solvent choice is critical as it must facilitate the base-mediated reaction while also maintaining the peptide-resin in a swollen state, accessible to reagents. While DMF is the conventional choice, research into greener solvent alternatives is ongoing, with polarity being a key factor for efficient deprotection. acsgcipr.orgacs.org
Dibenzofulvene (DBF) Scavenging: The scavenging of the DBF intermediate is essential to prevent its reaction with the newly liberated Nα-amine of the growing peptide chain, an irreversible side reaction that leads to chain termination. acs.org The deprotecting amine, such as piperidine, forms a stable adduct with DBF (e.g., a fulvene-piperidine adduct), effectively removing it from the reaction mixture and driving the equilibrium towards complete deprotection. researchgate.netscielo.org.mx
Cleavage of the O-Cyclohexylmethyl Side-Chain Protection
The O-Cyclohexylmethyl group is a permanent protecting group designed to shield the hydroxyl functionality of the tyrosine side chain throughout the iterative cycles of peptide synthesis. Its removal is performed during the final "global deprotection" step, which also cleaves the completed peptide from the solid support.
The O-Cyclohexylmethyl ether linkage is characterized by its high stability under the basic and mildly acidic conditions used during the SPPS cycles. Research on the closely related O-Cyclohexyl (Chx) protecting group demonstrates its stability to 20% piperidine in DMF and standard trifluoroacetic acid (TFA) concentrations used for Boc-SPPS, confirming its orthogonality with the Fmoc group.
Cleavage of this robust protecting group requires treatment with strong acids. researchgate.net In the context of Fmoc-SPPS, this is accomplished by treating the peptidyl-resin with a cleavage cocktail containing a high concentration of TFA, typically 90-95%. sigmaaldrich.comthermofisher.com This final acidolysis step simultaneously removes the O-Cyclohexylmethyl group, other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), and cleaves the peptide from the resin linker. biosynth.comsigmaaldrich.comthermofisher.com For particularly stable ether linkages, cleavage can be accelerated by the addition of stronger acids or reagents like trifluoromethanesulfonic acid (TFMSA) or iodotrimethylsilane (TMSI), though this is not typically required for standard Fmoc protocols. ucla.edu
| Reagent/Condition | Stability of O-Chx Group | Relevance to this compound |
|---|---|---|
| 20% Piperidine in DMF | Stable | Essential for orthogonality; remains intact during Nα-Fmoc removal. |
| Trifluoroacetic Acid (TFA) | Substantially Stable | Resistant to conditions used for Boc deprotection, indicating high stability. |
| Catalytic Hydrogenation (Pd-C) | Stable | Orthogonal to protecting groups removed by hydrogenolysis. |
| 1 M TFMSA-Thioanisole in TFA | Cleaved Quantitatively | Demonstrates lability to strong acid cocktails, enabling final deprotection. |
During the final TFA-mediated cleavage, the O-Cyclohexylmethyl group, along with other protecting groups and the resin linker, are released as highly reactive electrophilic species, primarily carbocations. sigmaaldrich.comthermofisher.comresearchgate.net These cations can irreversibly modify nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and even unprotected Tyrosine, leading to significant impurities. sigmaaldrich.comthermofisher.com
To prevent these side reactions, nucleophilic "scavengers" are added to the cleavage cocktail to trap the reactive carbocations. sigmaaldrich.comnih.gov The selection of an appropriate scavenger mixture is dictated by the amino acid composition of the peptide. sigmaaldrich.comthermofisher.com For a peptide containing Tyr(CH2-Chx), the release of the cyclohexylmethyl cation must be effectively quenched. Triisopropylsilane (TIS) is a particularly potent scavenger for such carbocations. researchgate.net A widely used, non-odorous cleavage cocktail for most sequences is a mixture of TFA/TIS/Water (95:2.5:2.5). sigmaaldrich.com
| Scavenger | Targeted Reactive Species / Protected Residue |
|---|---|
| Water (H₂O) | t-Butyl cations (from tBu, Boc groups). researchgate.net |
| Triisopropylsilane (TIS) | General carbocation scavenger, highly effective for Trityl (Trt) and t-Butyl cations. sigmaaldrich.comresearchgate.net |
| 1,2-Ethanedithiol (EDT) | Effective for scavenging Trityl cations and preventing acid-catalyzed oxidation of Tryptophan. sigmaaldrich.compolypeptide.com Assists in removing Trt from Cysteine. sigmaaldrich.com |
| Thioanisole | General scavenger that can also accelerate the removal of Arginine protecting groups (Pmc, Pbf). sigmaaldrich.com |
| Phenol | Scavenges various carbocations and is a component of complex cocktails like Reagent K. sigmaaldrich.com |
Mitigation of Side Reactions during SPPS Incorporating this compound
The incorporation of modified amino acids, such as this compound, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of potential side reactions. The unique structural features of this building block, particularly the bulky cyclohexylmethyl (CH2-Chx) ether protecting group on the tyrosine side chain, can influence the course of these reactions. This section explores strategies to mitigate common side reactions, focusing on α-carbon racemization and modifications to the tyrosine side chain.
Strategies for Suppression of α-Carbon Racemization
Racemization at the α-carbon of an amino acid is a significant concern during peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. This epimerization can occur during the activation and coupling steps of SPPS. While urethane protecting groups like Fmoc are designed to suppress racemization, certain amino acids remain susceptible under specific conditions nih.gov.
The bulky nature of the cyclohexylmethyl group on the side chain of this compound is hypothesized to provide steric hindrance that may contribute to the suppression of racemization. This steric bulk can shield the α-proton from abstraction by base, which is a key step in the racemization mechanism.
Key Strategies to Minimize Racemization:
Choice of Coupling Reagents: The selection of coupling reagents plays a crucial role in controlling racemization. While effective, some coupling reagents, particularly when used with certain bases, can promote racemization. The use of carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or its analogues is a common strategy to suppress racemization peptide.com.
Temperature Control: Elevated temperatures can increase the rate of racemization. Performing the coupling reactions at controlled, lower temperatures can be an effective measure to maintain the chiral integrity of the amino acid residue nih.gov.
Base Selection: The choice and concentration of the base used during the coupling reaction can influence the extent of racemization. The use of sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), is often preferred over less hindered amines.
Below is a table summarizing common coupling reagents and their general impact on racemization:
| Coupling Reagent | Additive | General Impact on Racemization |
| DCC/DIC | HOBt | Low |
| HBTU/HATU | DIPEA | Can be higher, base dependent |
| PyBOP | DIPEA | Generally low |
This table provides a general overview. The actual extent of racemization can be sequence-dependent and influenced by other reaction conditions.
Prevention of Tyrosine Side-Chain Modifications and By-product Formation
The phenolic hydroxyl group of tyrosine is susceptible to various side reactions during SPPS if not adequately protected. These can include O-acylation during coupling steps or alkylation during the final cleavage from the resin. The cyclohexylmethyl ether in this compound serves as a permanent protecting group for this hydroxyl function throughout the synthesis.
The stability of the cyclohexyl ether protecting group is a key factor in preventing side-chain modifications. Research on the related O-cyclohexyl (Chx) protecting group for serine and threonine has demonstrated its stability under various acidic and basic conditions, including the 20% piperidine in DMF used for Fmoc group removal . This suggests that the cyclohexylmethyl ether of this compound is also robust and will remain intact during the repetitive cycles of SPPS.
Common Tyrosine Side-Chain Modifications and Preventive Measures:
| Side Reaction | Description | Prevention with this compound |
| O-Acylation | The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to a branched peptide. | The cyclohexylmethyl ether group effectively blocks the hydroxyl function, preventing acylation. |
| Alkylation | During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from the resin or other protecting groups can alkylate the electron-rich aromatic ring of tyrosine. | The presence of the deactivating ether linkage and the steric bulk of the cyclohexylmethyl group may offer some protection against electrophilic attack on the aromatic ring. The use of scavengers in the cleavage cocktail is also crucial. |
| Modification during Fmoc Deprotection | The phenolic hydroxyl group is acidic and could potentially be deprotonated by the piperidine used for Fmoc removal, although this is less of a concern than for unprotected tyrosine. | The ether linkage of the cyclohexylmethyl group is stable to the basic conditions of Fmoc deprotection . |
The use of a robust and sterically hindering protecting group like the cyclohexylmethyl ether on the tyrosine side chain is a primary strategy to ensure the chemical integrity of the amino acid residue throughout the synthesis process, thereby minimizing the formation of undesirable by-products.
Application in Solution Phase Peptide Synthesis
Adaptations of Fmoc-L-Tyr(CH2-Chx)-OH for Homogeneous Solution-Phase Methodologies
The integration of this compound into homogeneous solution-phase peptide synthesis (SPPS) workflows necessitates careful consideration of several experimental parameters to accommodate the unique properties of this amino acid derivative. The cyclohexylmethyl (CH2-Chx) ether protecting group on the tyrosine side chain imparts significant hydrophobicity and steric bulk, which can influence solubility, reaction kinetics, and purification strategies.
Solvent Selection and Solubility Enhancement:
The bulky and nonpolar nature of the cyclohexylmethyl group can decrease the solubility of the growing peptide chain in commonly used solvents. Therefore, a key adaptation is the selection of appropriate solvent systems that can maintain the homogeneity of the reaction mixture. While solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are standard, mixtures incorporating more solubilizing solvents such as N-methyl-2-pyrrolidone (NMP) or the use of chaotropic salts may be necessary, especially for longer peptide sequences. The increased hydrophobicity of peptide segments containing Tyr(CH2-Chx) may necessitate a shift towards less polar solvent systems during purification steps to maintain solubility of the protected peptide.
Coupling Reagent and Reaction Condition Optimization:
The steric hindrance presented by the cyclohexylmethyl group, in proximity to the reactive carboxyl group, can slow down the coupling reaction. To overcome this, highly efficient coupling reagents are generally employed. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective. For particularly challenging couplings involving the sterically hindered this compound, more potent uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP may be preferred to ensure high coupling efficiency and minimize racemization. Reaction times may also need to be extended, and the progress of the coupling reaction should be meticulously monitored, for instance, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification of Intermediates:
Comparative Analysis of Solution-Phase versus Solid-Phase Synthesis Efficiency and Product Purity
While direct comparative studies detailing the synthesis of a specific peptide using this compound in both solution-phase and solid-phase methodologies are not extensively documented in publicly available literature, a general comparison can be drawn based on the established principles of each technique. The physicochemical properties of this compound, particularly its steric bulk and hydrophobicity, are likely to influence the outcomes in both approaches.
Efficiency:
Product Purity:
The final purity of the peptide is a critical parameter. In SPPS, side reactions that are not completely removed by washing can accumulate, leading to a complex mixture of deletion and modified sequences in the final crude product, which then requires extensive purification by preparative HPLC. The hydrophobic nature of the Tyr(CH2-Chx) residue might also lead to strong interactions with the stationary phase during HPLC, making purification more challenging.
In solution-phase synthesis, the purification of intermediates at each stage allows for the removal of byproducts as they are formed. This stepwise purification can result in a significantly purer final product, often requiring less demanding final purification. The ability to use techniques like crystallization for intermediate purification can yield exceptionally pure peptide segments.
Below is an interactive data table summarizing the general comparison between the two synthesis methodologies, with considerations for the use of this compound.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Considerations for this compound |
| Scalability | Generally preferred for small to medium scale (mg to g). | More readily scalable to large quantities (kg). | Large-scale synthesis for pharmaceutical applications would favor solution-phase. |
| Reagent Usage | Requires a large excess of reagents. | Stoichiometric amounts of reagents can be used. | Solution-phase is more cost-effective for expensive reagents. |
| Purification | Simple washing of the resin between steps; final purification of the crude product by HPLC. | Purification of intermediates required after each step (e.g., extraction, precipitation, chromatography). | Hydrophobicity of Tyr(CH2-Chx) may aid in precipitation but complicate HPLC purification in both methods. |
| Synthesis Time | Generally faster for longer peptides due to streamlined washing steps and automation. | More time-consuming due to intermediate purification steps. | The overall time will depend on the length and complexity of the peptide. |
| Monitoring | Indirect monitoring of reaction completion (e.g., Kaiser test). | Direct monitoring of reactions and characterization of intermediates is possible. | Direct monitoring in solution-phase can better address potentially slow couplings due to steric hindrance. |
| Typical Crude Purity | Can be lower due to accumulation of side products. | Can be higher due to the removal of impurities at each step. | The potential for aggregation in SPPS with this hydrophobic residue may lead to lower crude purity compared to a well-optimized solution-phase synthesis. |
| Automation | Easily automated. | More challenging to automate. | SPPS is advantageous for the rapid synthesis of multiple peptides containing this residue. |
Advanced Methodologies and Peptide Engineering with Fmoc L Tyr Ch2 Chx Oh
Design and Synthesis of Modified Peptides Incorporating O-Cyclohexylmethyl-Tyrosine
The incorporation of O-Cyclohexylmethyl-Tyrosine into a peptide sequence is a strategic decision aimed at enhancing its molecular recognition properties. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard automated peptide synthesis protocols, allowing for its placement at specific positions within a peptide chain.
Strategies for Filling Hydrophobic Pockets and Enhancing Interfacial Interactions within Peptide Structures
A primary strategy for enhancing the binding affinity and specificity of a peptide ligand is to maximize its contact surface area with its biological target. Many protein-protein interactions are mediated by hydrophobic interfaces that feature cavities or pockets. Natural amino acids are limited in their size and shape, which can result in incomplete filling of these pockets, leaving energetically unfavorable voids.
The O-cyclohexylmethyl group of the modified tyrosine residue is specifically designed to address this limitation. Its considerable size and hydrophobicity make it an ideal "filler" for unoccupied hydrophobic cavities at the interface of a peptide-protein complex. By displacing water molecules and establishing extensive van der Waals contacts, the cyclohexylmethyl moiety can significantly increase the binding affinity of the peptide. This approach has been successfully used to modify active peptides to fill such hydrophobic pockets and increase intermolecular interactions.
Modulation of Peptide Conformation and Stability through Steric and Hydrophobic Contributions
Beyond simply filling space, the introduction of the bulky O-cyclohexylmethyl group has profound effects on the peptide's conformational dynamics. The steric hindrance imposed by the cyclohexyl ring restricts the rotational freedom of the tyrosine side chain and can influence the local peptide backbone, promoting specific secondary structures like β-turns or helical conformations.
Biomedical Research Applications of Peptides Containing O-Cyclohexylmethyl-Tyrosine
The unique properties of O-Cyclohexylmethyl-Tyrosine have been exploited in the development of potent and selective peptide-based inhibitors for significant biomedical targets.
Development of Peptide-Based Inhibitors of Biological Targets
The Jumonji domain-containing 2 (JMJD2) subfamily of histone demethylases are enzymes that play a crucial role in epigenetic regulation and are implicated in diseases such as cancer. nih.gov These enzymes possess a binding pocket for their 2-oxoglutarate (2OG) cofactor and a substrate-binding channel. Structural analyses have revealed the existence of a hydrophobic subpocket adjacent to the 2OG binding site.
Researchers have hypothesized that targeting this subpocket could lead to the development of potent and selective inhibitors. nih.gov Studies using N-oxalyl-D-tyrosine derivatives with various side-chain modifications demonstrated that increasing the steric bulk and hydrophobicity of the group occupying this pocket enhances inhibitory activity. nih.govresearchgate.net The incorporation of residues like O-Cyclohexylmethyl-Tyrosine into peptide or small molecule scaffolds is a strategy aimed at exploiting this subpocket. Filling this cavity with the cyclohexylmethyl group is intended to increase inhibitor potency against the JMJD2 subfamily. nih.gov
The following table, based on data from studies on N-oxalyl-D-tyrosine analogues, illustrates the principle that increasing the size of the hydrophobic side chain enhances the inhibition of JMJD2A and JMJD2E.
| Compound | Side Chain Modification (R group) | JMJD2A IC₅₀ (µM) | JMJD2E IC₅₀ (µM) |
| 1 | -H (Tyrosine) | >1000 | >1000 |
| 2 | -CH₃ (4-Methylphenylalanine derivative) | 160 | 47 |
| 3 | -CH(CH₃)₂ (4-Isopropylphenylalanine derivative) | 12 | 2.9 |
| 4 | -C(CH₃)₃ (4-tert-Butylphenylalanine derivative) | 4.8 | 1.4 |
This table is illustrative, based on findings from Rose et al. (2010), demonstrating the structure-activity relationship where larger hydrophobic groups lead to lower IC₅₀ values, indicating more potent inhibition.
The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on T-cells. plos.org This interaction creates a binding site for a coreceptor, leading to conformational changes that facilitate membrane fusion. A key feature of the gp120-CD4 interface is a deep, hydrophobic pocket known as the "Phe43 cavity," named after the phenylalanine residue at position 43 of CD4 that inserts into it. plos.orgnih.gov
This cavity has been identified as a critical target for HIV entry inhibitors. Researchers have designed small, engineered peptides, known as CD4-mimetic miniproteins, that can block this interaction. nih.gov To optimize the affinity of these miniproteins, non-natural amino acids with bulky hydrophobic side chains have been incorporated to better fill the Phe43 cavity. nih.gov The O-Cyclohexylmethyl-Tyrosine residue is an exemplary candidate for this purpose. Peptides have been designed with this compound to stabilize the CD4-bound conformation of gp120, which has been shown to neutralize HIV entry. nih.gov A study by Morellato-Castillo et al. demonstrated that incorporating a methylcyclohexyl derivative of 4-aminophenylalanine into a CD4-mimetic miniprotein (M48) resulted in a derivative (M48U12) with picomolar binding affinity for gp120 and potent HIV-1 neutralization capabilities. nih.gov
| Peptide | Key Residue Modification | Binding Affinity (Kᴅ) to HIV-1 YU2 gp120 |
| M48 (Parent) | Natural Phenylalanine | 2 nM |
| M48U12 | Methylcyclohexyl derivative | 8 pM |
This table highlights the dramatic improvement in binding affinity achieved by filling the interfacial Phe43 cavity with a bulky, non-natural amino acid side chain, as reported by Morellato-Castillo et al. (2013).
Discovery of Autotaxin (ATX) Inhibitors
Autotaxin (ATX) is a secreted enzyme that plays a significant role in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer progression and inflammation. Consequently, the development of ATX inhibitors is a major focus of therapeutic research.
In the search for potent ATX inhibitors, a series of β-hydroxy phosphonate (B1237965) derivatives of LPA were synthesized and evaluated. nih.gov Among these, compounds derived from protected L-tyrosine demonstrated significant inhibitory activity. nih.gov Specifically, two diastereomers, f17 and f18, which were synthesized from a protected L-tyrosine, showed noteworthy inhibition of ATX at a concentration of 1µM. nih.gov
The less polar of the two isomers, designated f17 (also known as VPC8a202), proved to be a particularly potent inhibitor, reducing ATX activity by 73% at a 1µM concentration. nih.gov In contrast, compounds synthesized from D-tyrosine did not exhibit potent inhibition of ATX, highlighting the stereospecificity of the interaction. nih.gov This research underscores the potential of incorporating modified tyrosine derivatives in the design of effective enzyme inhibitors.
Table 1: Inhibition of Autotaxin (ATX) by β-hydroxy phosphonate derivatives
| Compound | Parent Amino Acid | % Inhibition of ATX at 1µM |
|---|---|---|
| f17 (VPC8a202) | L-tyrosine | 73% |
| f18 | L-tyrosine | Significant Inhibition |
| f15 | D-tyrosine | Not a potent inhibitor |
| f16 | D-tyrosine | Not a potent inhibitor |
Exploration in Receptor-Ligand Binding and Molecular Recognition Studies
The cyclohexylmethyl group of Fmoc-L-Tyr(CH2-Chx)-OH provides a bulky, hydrophobic side chain that can be strategically employed to enhance the binding affinity and specificity of peptides for their receptors. This is achieved by designing the peptide sequence so that this non-natural amino acid fills a hydrophobic cavity at the receptor-ligand interface.
A notable example of this approach is in the development of CD4-mimetic miniproteins designed to interact with the HIV-1 surface glycoprotein, gp120. nih.gov The binding of the native CD4 receptor to gp120 involves the insertion of a phenylalanine residue (Phe43) into a hydrophobic pocket on the surface of gp120. To improve the affinity of engineered miniproteins, researchers have incorporated non-natural phenylalanine derivatives with bulky side chains to more effectively fill this "Phe43 cavity". nih.gov One such derivative, a methylcyclohexyl derivative of 4-aminophenylalanine, when incorporated into a miniCD4, resulted in a remarkable 8 pM binding affinity for gp120 and potent HIV-1 neutralization. nih.gov The crystal structure of this complex revealed that the cyclohexane (B81311) ring was buried deep within the hydrophobic core of gp120. nih.gov This demonstrates the principle of using bulky, non-natural side chains, such as the cyclohexylmethyl group, to optimize receptor-ligand interactions.
A similar strategy has been applied in the design of inhibitors for the JMJD2 subfamily of histone demethylases, which are implicated in cancer. nih.gov By creating N-oxalyl-d-tyrosine derivatives with various side chains, researchers were able to probe a subpocket at the JMJD2 active site. nih.gov The binding of these inhibitors was enhanced by the presence of hydrophobic groups that could occupy this pocket, leading to more potent and selective inhibition. nih.gov This highlights the utility of modified tyrosines in exploring and exploiting the topology of receptor binding sites for improved molecular recognition.
Integration into Peptide Conjugates and Bioconjugation Strategies for Functionalization
The incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) allows for the creation of novel peptide conjugates. While the cyclohexylmethyl ether is generally stable, the core tyrosine structure still presents opportunities for further functionalization, although this is less straightforward than with unmodified tyrosine.
The primary method for integrating this compound into a peptide chain is through standard Fmoc-based SPPS. The Fmoc protecting group on the alpha-amino group is removed with a mild base, typically piperidine, allowing for the step-wise addition of subsequent amino acids. The cyclohexylmethyl group serves as a permanent protecting group for the tyrosine hydroxyl under standard SPPS conditions.
While direct functionalization of the cyclohexylmethyl group is not a common strategy, the peptide containing this residue can be conjugated to other molecules through other reactive handles incorporated elsewhere in the peptide sequence. For instance, other amino acids with reactive side chains, such as lysine (B10760008) or cysteine, can be included in the peptide sequence to allow for specific bioconjugation reactions.
Furthermore, the synthesis of peptide-drug conjugates often involves solution-phase coupling after the peptide has been synthesized and cleaved from the solid support. In such strategies, the presence of the bulky and hydrophobic cyclohexylmethyl group could influence the solubility and conformational properties of the peptide, which in turn may affect the efficiency of the conjugation reaction. The development of bioconjugation strategies that are compatible with such modified peptides is an active area of research, aiming to produce highly functionalized molecules for a variety of biomedical applications.
Analytical Characterization and Purity Assessment of Peptides Containing Fmoc L Tyr Ch2 Chx Oh
High-Performance Chromatographic Techniques for Peptide Analysis (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the cornerstone for the analysis and purification of synthetic peptides, including those containing hydrophobic unnatural amino acids like Fmoc-L-Tyr(CH₂-Chx)-OH. nih.govgoogle.com The principle of RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. nih.gov The hydrophobicity of the cyclohexylmethyl group in Fmoc-L-Tyr(CH₂-Chx)-OH significantly increases the peptide's retention time on the column, which must be accounted for during method development.
A typical analytical approach involves using a gradient elution system, where the concentration of an organic modifier, such as acetonitrile (B52724) (ACN), is gradually increased in an aqueous phase, which is often acidified with trifluoroacetic acid (TFA). nih.gov The TFA serves as an ion-pairing agent, sharpening the peaks and improving resolution. nih.gov The purity of the final peptide product is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. ajpamc.com It is crucial to use high-purity Fmoc-amino acid building blocks, as impurities can lead to the incorporation of deletion or insertion sequences, which may co-elute with the main product, complicating purification. nih.gov
Table 1: Representative RP-HPLC Conditions for Analysis of a Peptide Containing L-Tyr(CH₂-Chx)-OH
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Chromolith SpeedROD RP-18e) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 70% B over 10-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 280 nm (aromatic side chains) |
| Injection Volume | 10-20 µL |
This table is a representative example based on common practices in peptide analysis and may require optimization for specific peptides.
Mass Spectrometric Approaches for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling structural elucidation. nih.gov For peptides incorporating Fmoc-L-Tyr(CH₂-Chx)-OH, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, typically as protonated species ([M+H]⁺). rsc.org This allows for the confirmation of the successful incorporation of the unnatural amino acid.
High-resolution mass spectrometry can further confirm the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) is employed for sequencing the peptide and identifying any modifications or impurities. ejbiotechnology.info In this technique, the parent ion of the peptide is isolated and fragmented, and the resulting daughter ions provide sequence information. The fragmentation pattern can also help to pinpoint the location of the L-Tyr(CH₂-Chx)-OH residue within the peptide chain.
Common impurities that can be identified by MS include deletion sequences (missing one or more amino acids), insertion sequences (containing an extra amino acid), and byproducts from side reactions during synthesis, such as the formation of pyroglutamate (B8496135) at the N-terminus or aspartimide formation. d-nb.info
Table 2: Expected Mass Spectrometric Data for a Hypothetical Peptide Containing L-Tyr(CH₂-Chx)-OH
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Ion (ESI-MS) |
| Ac-Gly-Tyr(CH₂-Chx) -Ala-NH₂ | 488.29 | [M+H]⁺ at m/z 489.29 |
| Deletion Impurity (Ac-Gly-Ala-NH₂) | 202.10 | [M+H]⁺ at m/z 203.10 |
| Insertion Impurity (Ac-Gly-Tyr(CH₂-Chx) -Gly-Ala-NH₂) | 545.31 | [M+H]⁺ at m/z 546.31 |
This table presents hypothetical data for illustrative purposes. Actual observed masses may vary slightly depending on the instrument and calibration.
Advanced Spectroscopic Methods for Conformational and Purity Assessment
Beyond establishing the primary structure and purity, understanding the three-dimensional conformation of peptides containing Fmoc-L-Tyr(CH₂-Chx)-OH is crucial for correlating structure with function. Several advanced spectroscopic techniques are employed for this purpose.
Circular Dichroism (CD) Spectroscopy is a powerful method for assessing the secondary structure of peptides in solution. ejbiotechnology.info The introduction of a bulky and conformationally influential residue like L-Tyr(CH₂-Chx)-OH can induce or stabilize specific secondary structures, such as β-turns or helical folds. CD spectra can provide qualitative and quantitative information on the content of α-helices, β-sheets, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the three-dimensional structure and dynamics of peptides at the atomic level. lsu.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign proton resonances and determine through-bond and through-space connectivities, respectively. These data provide distance restraints that are used to calculate a family of solution structures, revealing the conformational preferences of the peptide backbone and the orientation of the L-Tyr(CH₂-Chx)-OH side chain.
Table 3: Common Spectroscopic Techniques for Conformational Analysis
| Technique | Information Obtained | Relevance for Peptides with L-Tyr(CH₂-Chx)-OH |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Assesses the impact of the bulky side chain on the overall peptide fold. |
| NMR Spectroscopy | 3D structure, conformational dynamics, intermolecular interactions | Provides detailed atomic-level structural information and the orientation of the cyclohexylmethyl group. |
| FTIR Spectroscopy | Secondary structure through amide I band analysis | Complements CD data and can provide information on hydrogen bonding patterns. iris-biotech.de |
Future Perspectives and Emerging Research Directions
Development of Novel and More Orthogonal Protecting Group Strategies for O-Cyclohexylmethyl-Tyrosine
The standard protecting group strategy in peptide chemistry often relies on the acid-labile tert-butyl (tBu) group for side-chain protection, in concert with the base-labile Fmoc group for the N-terminus. oup.combeilstein-journals.orgiris-biotech.de The O-cyclohexylmethyl ether of the tyrosine derivative is also susceptible to cleavage by strong acids like trifluoroacetic acid (TFA). thieme-connect.de While effective, this lack of true orthogonality can limit the synthesis of highly complex peptides where multiple, distinct protecting groups are needed for selective deprotection and modification. csic.es
Future research is moving towards developing protecting groups that can be removed under completely different, non-acidic conditions, thereby enhancing orthogonality. wikipedia.orgpeptide.com
Key Emerging Strategies:
Photolabile Protecting Groups (PPGs): These groups are stable to both acidic and basic conditions but can be cleaved by UV light at specific wavelengths. nih.govmdpi.comresearchgate.netthieme-connect.de The ortho-nitrobenzyl (ONBzl) group, for instance, has been successfully used to protect the phenolic hydroxyl of tyrosine and can be removed with mild photolytic conditions. nih.gov Developing a photolabile ether linkage for O-cyclohexylmethyl-tyrosine would allow for its selective removal at any point in the synthesis without affecting other acid or base-labile groups, enabling precise, site-specific modifications of the peptide backbone or other side chains. google.comacs.org
Enzyme-Labile Groups: The use of enzymes to remove protecting groups offers unparalleled specificity. wikipedia.org A protecting group could be designed that is recognized and cleaved by a specific enzyme, leaving the rest of the peptide untouched. This strategy would be exceptionally mild and highly orthogonal to traditional chemical methods.
Highly Acid-Labile Trityl-Based Groups: For instances where hyper-acid-lability is desired for selective removal over more robust acid-labile groups (like tBu), groups such as Methoxytrityl (Mmt) or 2-Chlorotrityl (2-ClTrt) could be adapted. These can often be removed with very dilute (1%) TFA, allowing other groups to remain intact. sigmaaldrich.com
The development of these strategies will provide peptide chemists with a more versatile toolkit, facilitating the synthesis of increasingly complex and multifunctional peptides incorporating O-cyclohexylmethyl-tyrosine.
High-Throughput Synthesis and Screening Applications of Peptides Incorporating the Derivative
The unique structural contribution of the O-cyclohexylmethyl-tyrosine residue—a bulky, hydrophobic side chain—makes it an attractive candidate for inclusion in large peptide libraries designed to identify new therapeutic leads or biological probes. efficient-robotics.com High-throughput synthesis and screening platforms are essential for exploring the vast chemical space that such non-natural amino acids unlock. nih.govxtalks.com
Modern peptide synthesis is highly automated, allowing for the parallel synthesis of hundreds or even thousands of peptides. xtalks.com Fmoc-L-Tyr(CH2-Chx)-OH, as a readily available Fmoc-protected building block, is fully compatible with these automated solid-phase peptide synthesis (SPPS) workflows. conceptlifesciences.com This allows for its systematic incorporation into defined positions within a peptide library.
Research Applications:
Discovery of Protein-Protein Interaction (PPI) Inhibitors: The bulky cyclohexylmethyl side chain is ideal for probing and filling deep hydrophobic pockets on protein surfaces, which are often critical sites for PPIs. nih.gov High-throughput screening of libraries containing this residue could identify potent inhibitors for therapeutic targets previously considered "undruggable." nih.gov
Optimization of Peptide Stability and Activity: By replacing natural amino acids with O-cyclohexylmethyl-tyrosine at various positions, researchers can rapidly screen for analogues with enhanced proteolytic stability, improved binding affinity, or altered pharmacological profiles. nih.gov
Epitope Mapping and Ligand Discovery: Libraries incorporating this derivative can be screened against receptors, antibodies, or enzymes to identify novel ligands. creative-peptides.com The unique shape and hydrophobicity of the cyclohexylmethyl group can lead to the discovery of binders with high specificity and affinity that would not be found in libraries composed solely of natural amino acids.
Technologies like "one-bead one-compound" (OBOC) methods and advanced screening platforms enable the rapid evaluation of these large, diverse libraries, accelerating the discovery of novel and potent bioactive peptides. nih.govcreative-peptides.com
Computational Design and Predictive Modeling for Structure-Activity Relationship Studies
The rational design of peptides is increasingly driven by computational modeling. However, accurately predicting the structural and functional consequences of incorporating non-natural amino acids like O-cyclohexylmethyl-tyrosine presents a significant challenge for existing software. researchgate.net
Recent advances in computational chemistry and machine learning are beginning to address this gap. New tools are being developed that can more accurately model the behavior of peptides containing modified residues. nih.govresearchgate.netbyu.edu
Emerging Computational Approaches:
Advanced Force Fields and Simulation: Developing accurate force field parameters for non-standard residues is crucial for reliable molecular dynamics (MD) simulations. byu.edu These simulations can predict how the bulky cyclohexylmethyl group restricts the conformational freedom of the peptide backbone and influences its folding into specific secondary structures (e.g., α-helices or β-sheets). researchgate.netacs.org
Structure Prediction with AI: Deep learning-based models like AlphaFold are being adapted to handle non-natural and modified amino acids. oup.com Recently developed models, such as HighFold2 and HighFold3, show promise in accurately predicting the three-dimensional structures of cyclic peptides containing unnatural residues. nih.govbiorxiv.org Such tools could be used to model how a peptide containing O-cyclohexylmethyl-tyrosine docks with its target protein, providing insights for further optimization.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the structural features of a series of compounds with their biological activity. rsc.org By synthesizing and testing a focused library of peptides where O-cyclohexylmethyl-tyrosine is placed at different positions, researchers can generate data to build a QSAR model. This model could then predict the activity of new, unsynthesized peptides, guiding the design of more potent analogues and reducing the need for exhaustive experimental screening. acs.orguniversiteitleiden.nl
These computational approaches will enable a more rational, hypothesis-driven approach to peptide design, leveraging the unique properties of O-cyclohexylmethyl-tyrosine to create molecules with tailored functions.
Integration into Complex Biomacromolecular Constructs and Materials Science Applications
The self-assembly of peptides and amino acid derivatives into ordered nanostructures is a rapidly growing field in materials science. beilstein-journals.orgnih.gov The properties of these materials are dictated by the non-covalent interactions—such as hydrogen bonding, electrostatic forces, and hydrophobic interactions—between the building blocks. d-nb.info The Fmoc group itself, with its aromatic nature, is a powerful driver of self-assembly through π-π stacking. beilstein-journals.org
The O-cyclohexylmethyl-tyrosine derivative is a particularly promising building block for novel biomaterials. Its large, non-polar cyclohexyl group can significantly enhance hydrophobic interactions, a key driving force in the self-assembly of many peptide-based materials like hydrogels and nanofibers. nih.govrsc.orgnih.gov
Potential Applications in Materials Science:
Injectable Hydrogels: Fmoc-amino acids and short peptides are known to form supramolecular hydrogels that can encapsulate large amounts of water. unibo.itnih.govmdpi.comresearchgate.net These materials are often biocompatible and can be used as scaffolds for tissue engineering or as vehicles for controlled drug delivery. nih.gov The incorporation of O-cyclohexylmethyl-tyrosine could be used to tune the mechanical properties (e.g., stiffness) and release kinetics of these hydrogels by modulating the strength of the hydrophobic interactions within the fibrillar network.
Nanofiber and Nanotube Formation: Tyrosine-rich peptides have been shown to self-assemble into various nanostructures. nih.govchemrxiv.org The bulky cyclohexylmethyl group could be used to control the packing and morphology of these assemblies, potentially leading to the formation of novel nanomaterials with unique optical or electronic properties.
Functionalized Surfaces: Peptides containing this derivative could be used to create surfaces with tailored hydrophobicity. Such surfaces could be used to control cell adhesion, prevent biofouling, or create platforms for biosensors.
Cross-Linked Materials: The tyrosine side chain can be chemically or enzymatically cross-linked to form dityrosine (B1219331) bonds, which can dramatically increase the mechanical strength and stability of peptide-based materials. mdpi.com Peptides containing O-cyclohexylmethyl-tyrosine could be co-assembled with natural tyrosine to create materials with a tunable degree of cross-linking and precisely controlled physical properties.
By leveraging the strong hydrophobic character of the cyclohexylmethyl group, researchers can design a new generation of smart, self-assembling biomaterials with applications ranging from regenerative medicine to nanotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
